REACTION_CXSMILES
|
P([O:6][CH3:7])(OC)OC.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].N[CH2:14][CH2:15][CH2:16][CH2:17]N.[C:19](O[C:23](=[O:25])[CH3:24])(=O)C.C([O:28][CH2:29][CH3:30])C>CCCCCC>[CH2:8]([CH:15]1[CH2:16][CH2:17][CH2:24][C:23](=[O:25])[CH2:14]1)[CH2:9][CH2:10][CH3:11].[C:29]([CH:30]1[CH:8]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][C:7]1=[O:6])(=[O:28])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
2-cycohexenone
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
cuprous bromide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -78° C
|
Type
|
STIRRING
|
Details
|
by further stirring the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reacted for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The resulting solution was added dropwise at 0° C to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
stirring the mixture at 0° C for about 30 minutes in an atmosphere of nitrogen
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for an additional 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
post-treated
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in the same way as in Example 4
|
Type
|
CUSTOM
|
Details
|
to afford 5.432 g of a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.4 mmol | |
AMOUNT: MASS | 370 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(CCCC1CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
AMOUNT: MASS | 170 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O:6][CH3:7])(OC)OC.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].N[CH2:14][CH2:15][CH2:16][CH2:17]N.[C:19](O[C:23](=[O:25])[CH3:24])(=O)C.C([O:28][CH2:29][CH3:30])C>CCCCCC>[CH2:8]([CH:15]1[CH2:16][CH2:17][CH2:24][C:23](=[O:25])[CH2:14]1)[CH2:9][CH2:10][CH3:11].[C:29]([CH:30]1[CH:8]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][C:7]1=[O:6])(=[O:28])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
2-cycohexenone
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
cuprous bromide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -78° C
|
Type
|
STIRRING
|
Details
|
by further stirring the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reacted for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The resulting solution was added dropwise at 0° C to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
stirring the mixture at 0° C for about 30 minutes in an atmosphere of nitrogen
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for an additional 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
post-treated
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in the same way as in Example 4
|
Type
|
CUSTOM
|
Details
|
to afford 5.432 g of a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.4 mmol | |
AMOUNT: MASS | 370 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(CCCC1CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
AMOUNT: MASS | 170 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O:6][CH3:7])(OC)OC.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].N[CH2:14][CH2:15][CH2:16][CH2:17]N.[C:19](O[C:23](=[O:25])[CH3:24])(=O)C.C([O:28][CH2:29][CH3:30])C>CCCCCC>[CH2:8]([CH:15]1[CH2:16][CH2:17][CH2:24][C:23](=[O:25])[CH2:14]1)[CH2:9][CH2:10][CH3:11].[C:29]([CH:30]1[CH:8]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][C:7]1=[O:6])(=[O:28])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
2-cycohexenone
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
cuprous bromide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -78° C
|
Type
|
STIRRING
|
Details
|
by further stirring the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reacted for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The resulting solution was added dropwise at 0° C to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
stirring the mixture at 0° C for about 30 minutes in an atmosphere of nitrogen
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for an additional 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
post-treated
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in the same way as in Example 4
|
Type
|
CUSTOM
|
Details
|
to afford 5.432 g of a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.4 mmol | |
AMOUNT: MASS | 370 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(CCCC1CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
AMOUNT: MASS | 170 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |